molecular formula C15H10ClNO B11856663 (3-Chloro-1H-indol-1-yl)(phenyl)methanone

(3-Chloro-1H-indol-1-yl)(phenyl)methanone

Katalognummer: B11856663
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: DXAPWVOJSYUDJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-1H-indol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro-substituted indole ring attached to a phenylmethanone group, making it an interesting subject for chemical and pharmacological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Wirkmechanismus

The mechanism of action of (3-Chloro-1H-indol-1-yl)(phenyl)methanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloro group may enhance the compound’s binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C15H10ClNO

Molekulargewicht

255.70 g/mol

IUPAC-Name

(3-chloroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H10ClNO/c16-13-10-17(14-9-5-4-8-12(13)14)15(18)11-6-2-1-3-7-11/h1-10H

InChI-Schlüssel

DXAPWVOJSYUDJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.